

An In-depth Technical Guide to 2-(ethoxymethylidene)propanedinitrile

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Compound of Interest

Compound Name: 2-(ethoxyimino)-Propanedinitrile

Cat. No.: B3331621

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An Important Note on Nomenclature: The compound requested, "**2-(ethoxyimino)-propanedinitrile**," is likely a less common or potentially mistaken name for the well-documented and commercially available compound 2-(ethoxymethylene)propanedinitrile. This guide will focus on the latter, which is supported by extensive scientific literature and chemical databases. The IUPAC name for this compound is 2-(ethoxymethylidene)propanedinitrile.^[1]

This technical guide provides a comprehensive overview of 2-(ethoxymethylidene)propanedinitrile, a versatile reagent in organic synthesis, particularly for the preparation of heterocyclic compounds with potential applications in drug development and materials science.^{[2][3]}

Chemical Identity and Structure

2-(ethoxymethylidene)propanedinitrile is an organic compound that serves as a key building block in the synthesis of various nitrogen-containing heterocycles.^{[2][3]}

IUPAC Name: 2-(ethoxymethylidene)propanedinitrile^[1]

Structure:

Synonyms: (Ethoxymethylene)malononitrile, 2-Cyano-3-ethoxyacrylonitrile, Ethoxymethylenemalononitrile, (Ethoxymethylene)propanedinitrile^{[1][4]}

Physicochemical Properties

The physical and chemical properties of 2-(ethoxymethylidene)propanedinitrile are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O	--INVALID-LINK--[1]
Molecular Weight	122.12 g/mol	--INVALID-LINK--[1]
Appearance	White to off-white crystalline solid	--INVALID-LINK--[2]
Melting Point	63-69 °C	--INVALID-LINK--
Boiling Point	160 °C at 12 mmHg	--INVALID-LINK--
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.	--INVALID-LINK--[2]
Density	1.07 g/cm ³	--INVALID-LINK--
Flash Point	155 °C	--INVALID-LINK--
Refractive Index	1.461	--INVALID-LINK--

Spectroscopic Data

Spectroscopy	Data	Source
^1H NMR (400 MHz, acetone- d_6)	δ 8.25 (s, 1H), 4.55 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H)	--INVALID-LINK--[3]
^{13}C NMR (100 MHz, acetone- d_6)	δ 177.06, 112.50, 110.48, 75.07, 64.65, 14.49	--INVALID-LINK--[3]
FTIR (cm^{-1})	3443, 3212, 3033, 3006, 2944, 2905, 2434, 2228, 1956, 1887, 1763, 1611, 1552, 1472, 1449, 1397, 1373, 1317, 1259, 1219, 1154, 1107, 1009, 984, 883, 811, 792, 592, 542	--INVALID-LINK--[3]

Experimental Protocols

Synthesis of 2-(ethoxymethylidene)propanedinitrile

Method 1: Reaction with Triethyl Orthoformate and Acetic Anhydride

This method involves the reaction of malononitrile with triethyl orthoformate in the presence of acetic anhydride.

- Reactants:
 - Malononitrile
 - Triethyl orthoformate
 - Acetic anhydride
- Procedure:
 - A mixture of triethyl orthoformate and malononitrile in acetic anhydride is refluxed for 4-5 hours at a temperature of 110-140°C.
 - The progress of the reaction is monitored by Gas Chromatography (GC).

- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then concentrated under reduced pressure at 70°C to yield the crude solid product.

Method 2: Zinc Chloride Catalyzed Synthesis

This method provides a high-yield synthesis using anhydrous zinc chloride as a catalyst.^{[5][6]}

- Reactants and Equipment:
 - Triethyl orthoformate
 - Malononitrile
 - Anhydrous zinc chloride (catalyst)
 - 5000ml three-necked flask equipped with a thermometer, mechanical stirrer, and condenser
 - Ice-water bath
- Procedure:
 - Add 2600g of triethyl orthoformate to the three-necked flask.
 - Cool the flask to approximately 20°C using an ice-water bath.
 - Slowly add 1050g of malononitrile dropwise over 30 minutes, maintaining the temperature at 15-25°C.^[6]
 - After the addition is complete, add 10g of anhydrous zinc chloride.
 - Heat the mixture in a water bath to 70°C and stir for 3 hours.
 - After the reaction, remove the ethanol by distillation.
 - Cool the remaining mixture to allow the solid product to crystallize.

- Collect the solid by filtration.
- Purification (Recrystallization):
 - Dissolve the crude solid in a suitable organic solvent such as ethanol, propanol, acetone, or ethyl acetate.
 - Decolorize the solution with activated carbon.
 - Induce crystallization by cooling.
 - Separate the crystals by filtration.
 - Dry the crystals under vacuum at 40-50°C for 5-6 hours.[6]

Applications in Synthesis and Drug Development

2-(ethoxymethylidene)propanedinitrile is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit biological activity. Its reactivity stems from the electrophilic carbon-carbon double bond and the two nitrile groups, which can participate in various cyclization and condensation reactions.[2]

General Reactivity

The compound reacts with various nucleophiles, leading to the formation of substituted pyrazoles, pyrimidines, and other fused heterocyclic systems.[7] These heterocyclic cores are prevalent in many pharmaceutical agents.

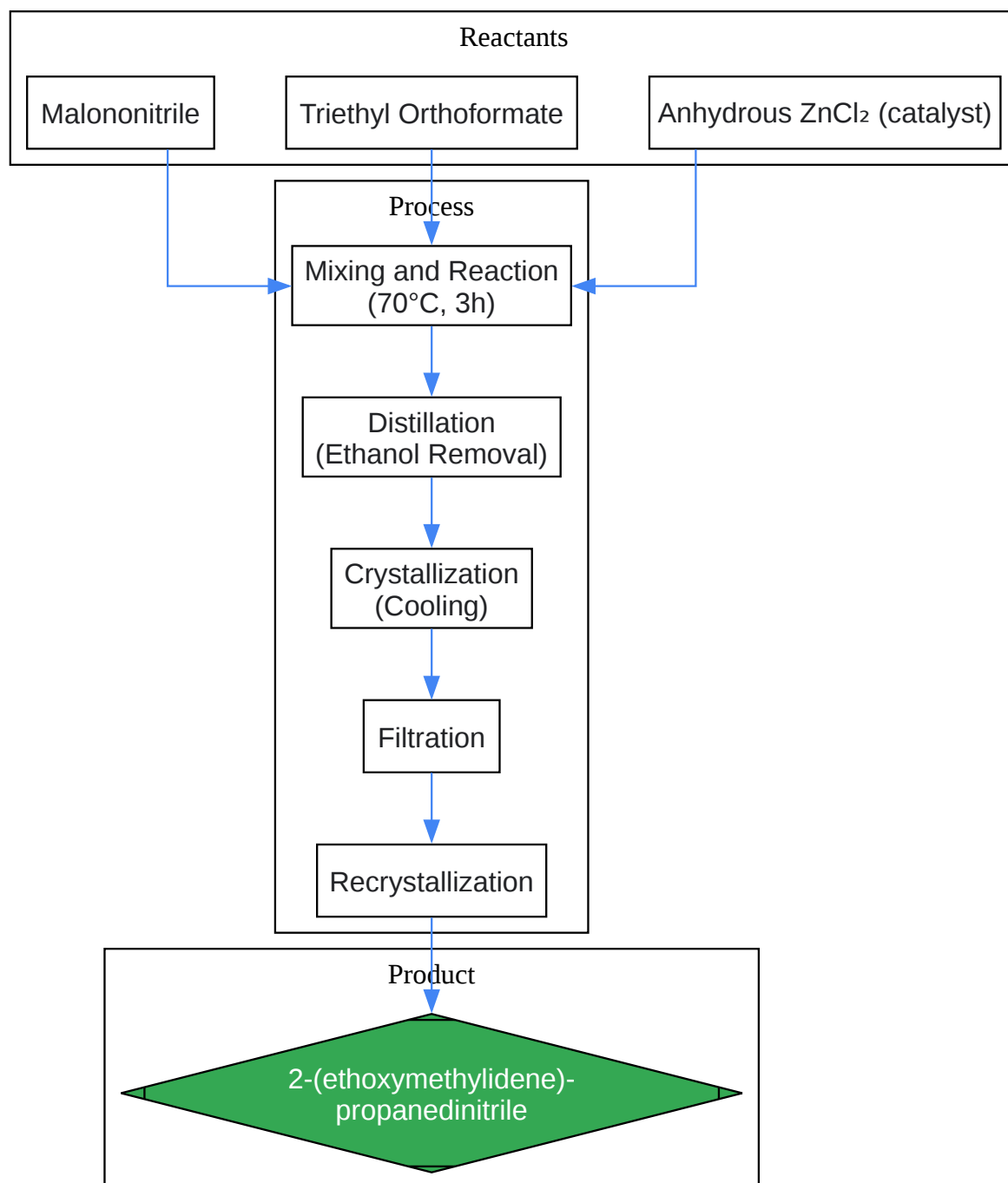
Biological Activity of Derivatives

While 2-(ethoxymethylidene)propanedinitrile itself is not directly used as a therapeutic agent, its derivatives have shown promising biological activities. For instance, pyrazole and pyrimidine derivatives synthesized from this compound have demonstrated activity against bacteria, filamentous fungi, and tumor cells.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis of 2-(ethoxymethylidene)propanedinitrile.

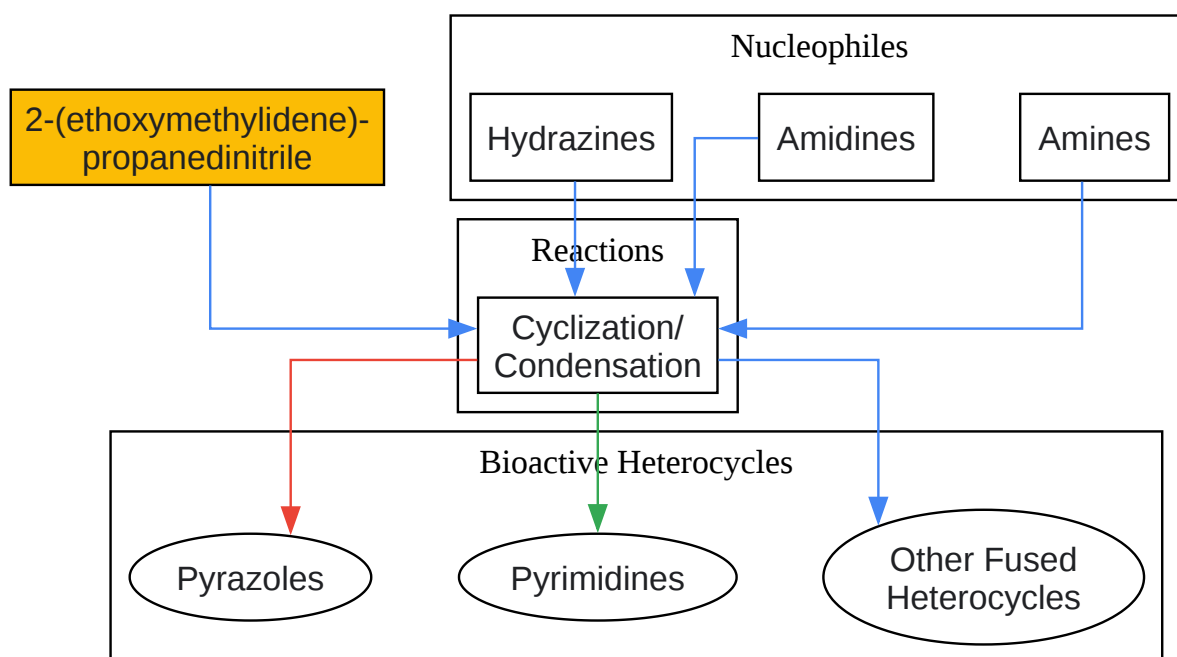


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Caption: Workflow for the synthesis of 2-(ethoxymethylidene)propanedinitrile.

Role in Heterocyclic Synthesis

This diagram illustrates the role of 2-(ethoxymethylidene)propanedinitrile as a building block in the synthesis of bioactive heterocyclic compounds.



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Caption: Synthesis of heterocycles from 2-(ethoxymethylidene)propanedinitrile.

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